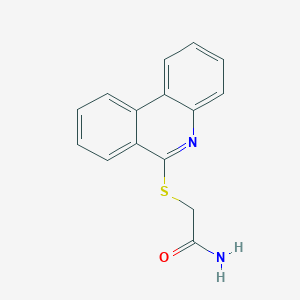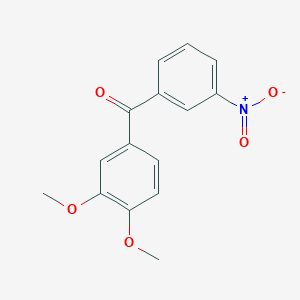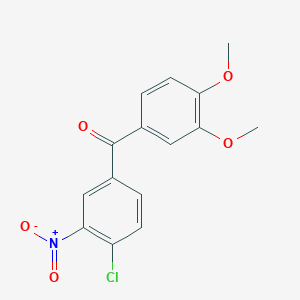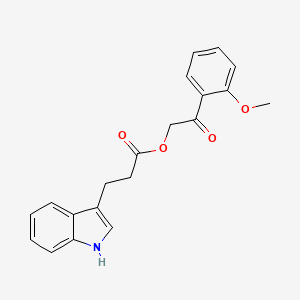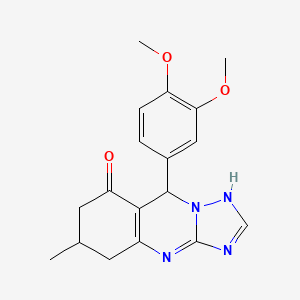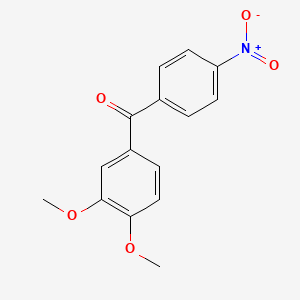
(3,4-Dimethoxyphenyl)(4-nitrophenyl)methanone
Overview
Description
(3,4-Dimethoxyphenyl)(4-nitrophenyl)methanone is a useful research compound. Its molecular formula is C15H13NO5 and its molecular weight is 287.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3,4-Dimethoxyphenyl)(4-nitrophenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-Dimethoxyphenyl)(4-nitrophenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Selective O-Demethylation in Bromination
A study by Çetinkaya et al. (2011) investigated the bromination of a compound similar to (3,4-Dimethoxyphenyl)(4-nitrophenyl)methanone. They found that selective O-demethylation occurred during this process, leading to the formation of new bromophenol derivatives. This research highlights the compound's reactivity and potential for creating diverse derivatives through bromination (Çetinkaya, Menzek, Şahin, & Balaydın, 2011).
Antioxidant Activities and Enzyme Inhibition
Artunç et al. (2020) synthesized derivatives from (3,4-Dimethoxyphenyl)(4-nitrophenyl)methanone and evaluated their antioxidant activities. They found that some derivatives exhibited powerful antioxidant profiles, potentially more effective than standard compounds. Additionally, these derivatives were effective inhibitors for certain enzymes, suggesting their potential in medicinal chemistry (Artunç, Menzek, Taslimi, Gulcin, Kazaz, & Şahin, 2020).
Bromination and Structural Analysis
Çeti̇nkaya (2017) synthesized derivatives of (3,4-Dimethoxyphenyl)(4-nitrophenyl)methanone using bromination. The study also utilized density functional theory (DFT) for analyzing the structural parameters of the products. This work adds to the understanding of the compound's chemical properties and potential for forming structurally diverse derivatives (Çeti̇nkaya, 2017).
Clathrate Formation in Host-Guest Chemistry
Eto et al. (2011) explored the role of (3,4-Dimethoxyphenyl)(4-nitrophenyl)methanone derivatives in clathrate formation with benzene. Their research demonstrated that edge-to-face interaction between aromatic rings is crucial in the formation of these complexes. This finding is significant for understanding molecular interactions in host-guest chemistry (Eto, Yamaguchi, Shinohara, Ito, Yoshitake, & Harano, 2011).
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-13-8-5-11(9-14(13)21-2)15(17)10-3-6-12(7-4-10)16(18)19/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDQUXXBVWOUPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phenol, 4-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-2-methoxy-](/img/structure/B7819649.png)
![5-[(8Z,11Z)-pentadeca-8,11-dien-1-yl]benzene-1,3-diol](/img/structure/B7819658.png)

![[1,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutan-2-yl] (E)-2-methylbut-2-enoate](/img/structure/B7819671.png)

![2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B7819683.png)
![8-methoxy-2-methyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B7819690.png)

